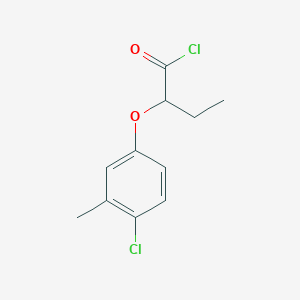
2-(4-Chloro-3-methylphenoxy)butanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-(4-Chloro-3-methylphenoxy)butanoyl chloride involves the reaction of 4-chloro-3-methylphenol with butanoyl chloride in the presence of a base such as pyridine . The reaction is typically carried out in an organic solvent like benzene or toluene at room temperature with stirring . The crude product is then purified by recrystallization from ethanol to obtain the final compound as pale brown needles .
Análisis De Reacciones Químicas
2-(4-Chloro-3-methylphenoxy)butanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form amides.
Hydrolysis: It can be hydrolyzed to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: It can be reduced to form the corresponding alcohol.
Common reagents used in these reactions include pyridine, benzene, toluene, and triethylamine . The major products formed from these reactions are amides, carboxylic acids, and alcohols.
Aplicaciones Científicas De Investigación
2-(4-Chloro-3-methylphenoxy)butanoyl chloride is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent in the synthesis of peptides and proteins.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-3-methylphenoxy)butanoyl chloride involves its reactivity as an acyl chloride. It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
2-(4-Chloro-3-methylphenoxy)butanoyl chloride can be compared with other similar compounds such as:
2-(2-Chlorophenoxy)butanoyl chloride: Similar in structure but with a chlorine atom at the 2-position instead of the 4-position.
2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride: Similar in structure but with an additional methyl group at the 5-position and a propanoyl group instead of a butanoyl group.
2-(Biphenyl-4-yloxy)butanoyl chloride: Similar in structure but with a biphenyl group instead of a chloromethylphenoxy group.
These compounds share similar reactivity patterns but differ in their specific applications and properties due to the variations in their structures.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)butanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2/c1-3-10(11(13)14)15-8-4-5-9(12)7(2)6-8/h4-6,10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMJEVJJIPCPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC(=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














